N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-METHYLPROPANAMIDE
Overview
Description
“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-METHYLPROPANAMIDE” is a synthetic organic compound Its structure includes a tetrahydrothiophene dioxide ring, a furan ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-METHYLPROPANAMIDE” typically involves multi-step organic reactions. A common approach might include:
Formation of the tetrahydrothiophene dioxide ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents like hydrogen peroxide or peracids.
Attachment of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the tetrahydrothiophene dioxide.
Formation of the propanamide group: This can be done through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-METHYLPROPANAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound might be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions could target the amide group or the rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the furan or tetrahydrothiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-METHYLPROPANAMIDE” could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-METHYLPROPANAMIDE: can be compared with other compounds containing tetrahydrothiophene dioxide or furan rings.
N-(2-furylmethyl)-2-methylpropanamide: Lacks the tetrahydrothiophene dioxide ring.
N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide: Lacks the furan ring.
Uniqueness
The presence of both the tetrahydrothiophene dioxide and furan rings in “this compound” might confer unique chemical properties, such as specific reactivity patterns or biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10(2)13(15)14(8-12-4-3-6-18-12)11-5-7-19(16,17)9-11/h3-4,6,10-11H,5,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXBYWPWDXXOEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CO1)C2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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